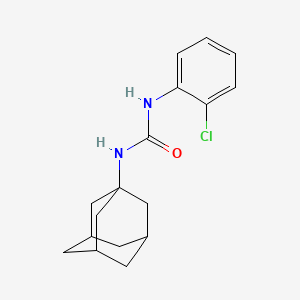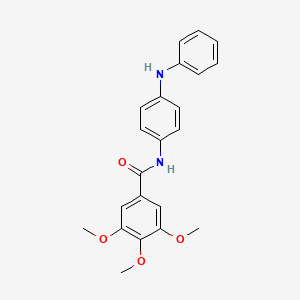
1-(1-adamantyl)-3-(2-chlorophenyl)urea
Descripción general
Descripción
1-(1-Adamantyl)-3-(2-chlorophenyl)urea is a chemical compound that features a unique structure combining an adamantyl group and a chlorophenyl group linked by a urea moiety The adamantyl group is a bulky, rigid structure derived from adamantane, a diamondoid hydrocarbon, while the chlorophenyl group is a benzene ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3-(2-chlorophenyl)urea typically involves the reaction of 1-adamantylamine with 2-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
1-adamantylamine+2-chlorophenyl isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.
Substitution: Substituted products with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-3-(2-chlorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The adamantyl group can enhance the compound’s binding affinity and stability, while the chlorophenyl group can contribute to its overall activity. The urea moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Adamantyl)-3-phenylurea: Lacks the chlorine atom in the phenyl group.
1-(1-Adamantyl)-3-(4-chlorophenyl)urea: Chlorine atom is positioned at the para position of the phenyl group.
1-(1-Adamantyl)-3-(2-bromophenyl)urea: Bromine atom replaces the chlorine atom in the phenyl group.
Uniqueness
1-(1-Adamantyl)-3-(2-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom in the ortho position of the phenyl group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-14-3-1-2-4-15(14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBDAJAQOYVQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Methoxyphenyl)-N-[3-(morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]acetamide](/img/structure/B3948904.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B3948920.png)
![2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3948924.png)
![1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B3948943.png)
![(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948949.png)
![2-methyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3948950.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948966.png)
![N-(3-chlorophenyl)-N-[3-(dimethylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B3948982.png)

![N-(3-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B3948993.png)

![N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3948999.png)
